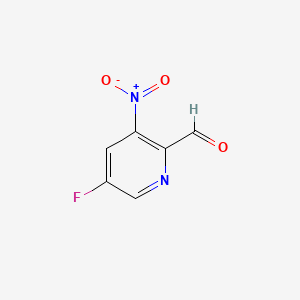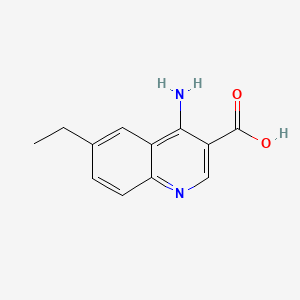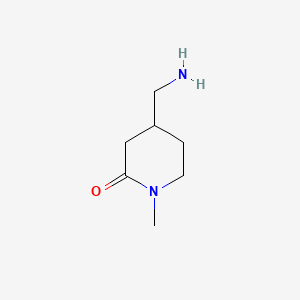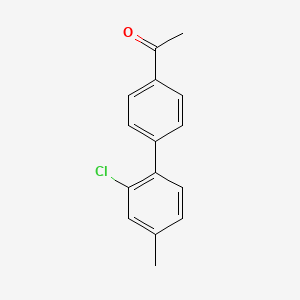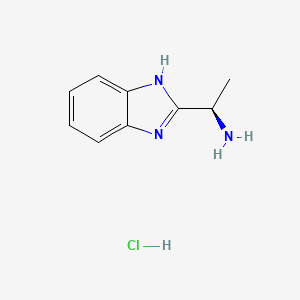
tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate, also known as tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is not fully understood, but it is believed to act through inhibition of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate protein-protein interactions and alter the function of certain enzymes.
Biochemical and physiological effects:
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce cell death. It has also been shown to alter the activity of certain enzymes and modulate protein-protein interactions. In vivo studies have demonstrated its ability to reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may make it less accessible to researchers with limited funding.
Direcciones Futuras
There are several future directions for research on tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another area of interest is the use of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate as a tool to study protein-protein interactions and enzyme activity. Additionally, there is potential for the synthesis of new materials with unique properties using tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate as a building block.
Métodos De Síntesis
The synthesis of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate involves the reaction of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate (1S,3R)-3-amino-cyclohexylcarbamate with 2-chloroethanol in the presence of a base. The reaction proceeds at room temperature and yields the desired product in high purity.
Aplicaciones Científicas De Investigación
Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has been studied for its potential applications in various fields, including drug discovery, chemical biology, and materials science. In drug discovery, it has been shown to have promising activity against certain types of cancer cells and may be developed into a new anticancer drug. In chemical biology, it has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, it has been used to synthesize new materials with unique properties.
Propiedades
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)/t10-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGGLIBYHINQJ-MNOVXSKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)

